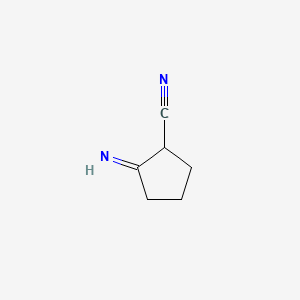

2-Iminocyclopentanecarbonitrile

Description

Historical Development and Evolution of Synthetic Strategies for Iminonitriles

The synthesis of iminonitriles has a long history, with one of the most prominent methods for creating cyclic iminonitriles being the Thorpe-Ziegler reaction. wikipedia.orgwikipedia.org This intramolecular cyclization of dinitriles, discovered by Sir Jocelyn Field Thorpe and later refined by Karl Ziegler, has been a cornerstone for the preparation of five- to eight-membered rings. numberanalytics.comchem-station.com The reaction proceeds via the deprotonation of an α-carbon to a nitrile group, followed by an intramolecular nucleophilic attack on the second nitrile group, ultimately yielding a cyclic β-enaminonitrile after tautomerization of the initial cyclic iminonitrile product. mdpi.com

Historically, the reaction was often carried out using sodium ethoxide as a base. mdpi.com Modern advancements have introduced stronger bases like potassium tert-butoxide, which can lead to improved reaction yields and conditions. chemicalbook.com The evolution of synthetic strategies has also focused on developing more sustainable and efficient catalytic systems. rsc.org

Conceptual Framework of Cyclopentane-Based Scaffolds in Modern Organic Synthesis

Cyclopentane (B165970) rings are considered privileged scaffolds in medicinal chemistry. nih.gov Their three-dimensional structure provides a defined orientation for appended functional groups, which is crucial for specific interactions with biological targets. The synthesis of highly substituted cyclopentane cores is an active area of research, as these structures are key components of many natural products and pharmaceuticals. researchgate.netoregonstate.edu The ability to control the stereochemistry of these substitutions is a significant challenge that chemists continuously address through the development of new synthetic methodologies. The incorporation of functional groups like imines and nitriles onto a cyclopentane ring, as seen in 2-iminocyclopentanecarbonitrile, provides handles for further chemical transformations, allowing for the construction of a diverse array of more complex molecules. chemicalbook.comfishersci.com

Overview of Research Trajectories and Contemporary Challenges in this compound Chemistry

Research involving this compound is often implicitly embedded within the broader context of the Thorpe-Ziegler reaction and the synthesis of functionalized cyclopentanes. While dedicated studies on this specific molecule are not abundant, its role as a key intermediate is well-established. A primary research trajectory involves its use as a starting material for the synthesis of various heterocyclic compounds and other carbocyclic derivatives. chemicalbook.comfishersci.com

Contemporary challenges in this area include the development of more efficient and environmentally benign synthetic methods. While the Thorpe-Ziegler reaction is effective, it can require harsh reaction conditions. numberanalytics.com Future research may focus on the use of novel catalysts to perform the cyclization under milder conditions. numberanalytics.comrsc.org Another challenge lies in the selective functionalization of the this compound scaffold to introduce a variety of substituents with high stereocontrol, which is crucial for creating libraries of compounds for drug discovery. The scalability of these synthetic routes is also a significant consideration for practical applications. researchgate.net

Methodological Approaches in Iminocyclopentanecarbonitrile Research: A Structural Overview

The primary product of the Thorpe-Ziegler cyclization of adiponitrile (B1665535) is this compound, which rapidly tautomerizes to the more stable 2-amino-1-cyclopentene-1-carbonitrile (B31213). mdpi.comyoutube.com This tautomerism is a key feature of β-enaminonitriles. nih.govlibretexts.org The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Tautomerism of this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the structure of the tautomer, 2-amino-1-cyclopentene-1-carbonitrile. The spectra would show characteristic signals for the protons and carbons of the cyclopentene (B43876) ring and the amine group. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The spectrum of 2-amino-1-cyclopentene-1-carbonitrile would exhibit characteristic absorption bands for the N-H stretches of the primary amine, the C≡N stretch of the nitrile, and the C=C stretch of the enamine system. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. nih.gov

Computational Studies: Density Functional Theory (DFT) calculations can be employed to study the mechanism of the Thorpe reaction and the relative stabilities of the tautomers. mdpi.com Such studies can provide insights into the electronic structure and reactivity of the molecule.

Interactive Data Table: Physicochemical Properties of 2-Amino-1-cyclopentene-1-carbonitrile nih.gov

| Property | Value |

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 g/mol |

| Melting Point | 147-148 °C |

| CAS Number | 2941-23-3 |

Interactive Data Table: Spectroscopic Data for 2-Amino-1-cyclopentene-1-carbonitrile nih.gov

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the amine protons and the aliphatic protons of the cyclopentene ring. |

| IR (KBr Wafer) | N-H stretching, C≡N stretching, C=C stretching vibrations. |

| Mass Spec (GC-MS) | Molecular ion peak (M⁺) at m/z 108. |

Structure

3D Structure

Properties

IUPAC Name |

2-iminocyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-4-5-2-1-3-6(5)8/h5,8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMJZJUVLPFLAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=N)C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310001 | |

| Record name | 1-Cyano-2-iminocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2321-76-8 | |

| Record name | 1-Cyano-2-iminocyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2321-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanecarbonitrile, 2-imino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002321768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iminocyclopentanecarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyano-2-iminocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iminocyclopentanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Iminocyclopentanecarbonitrile and Its Advanced Analogues

Established Reaction Pathways for the Construction of the 2-Iminocyclopentanecarbonitrile Core

The formation of the this compound skeleton has been traditionally achieved through robust and well-documented reaction pathways. These methods often involve the cyclization of acyclic precursors and are foundational to the synthesis of this important iminonitrile.

One-Pot Cyclization Strategies to Form the Cyclopentane (B165970) Iminonitrile Skeleton

One of the most direct and efficient methods for the synthesis of this compound is the Thorpe-Ziegler cyclization of hexanedinitrile. This intramolecular condensation reaction is base-catalyzed and proceeds through the formation of a carbanion, which then attacks the second nitrile group, leading to a cyclic imine after tautomerization. The use of a strong base, such as sodium hydride in an aprotic solvent like tetrahydrofuran, is crucial for the success of this transformation. This one-pot approach is highly effective, providing the target compound in excellent yields.

The general reaction is as follows:

| Reactant | Base | Solvent | Yield (%) |

| Hexanedinitrile | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 86 |

This table illustrates the typical conditions for the Thorpe-Ziegler cyclization to produce this compound.

Multi-Step Synthetic Sequences from Acyclic and Pre-Cyclized Precursors

While one-pot cyclizations are efficient for the parent compound, the synthesis of substituted analogues often necessitates multi-step sequences. vapourtec.com These approaches offer greater control over the final structure and allow for the introduction of various functional groups.

A plausible multi-step synthesis could commence from a pre-cyclized precursor, such as cyclopentanone (B42830). The introduction of the cyano group can be achieved via the formation of a cyanohydrin, followed by dehydration to yield an α,β-unsaturated nitrile. Subsequent reaction with an amine or ammonia (B1221849) could then form the imine functionality.

Alternatively, starting from an acyclic precursor like a substituted adipic acid derivative, a sequence of reactions involving reduction, halogenation, and cyanation could lead to a substituted hexanedinitrile, which can then undergo a Thorpe-Ziegler cyclization. The choice of starting material and synthetic route is dictated by the desired substitution pattern on the cyclopentane ring. researchgate.net

Regioselective and Stereoselective Synthesis of this compound and its Congeners

The synthesis of structurally diverse and pharmaceutically relevant molecules often requires precise control over regioselectivity and stereoselectivity. For substituted 2-iminocyclopentanecarbonitriles, achieving this control is a significant synthetic challenge.

Regioselectivity: In cases where an unsymmetrically substituted dinitrile is used as a precursor for the Thorpe-Ziegler cyclization, the regioselectivity of the ring closure is determined by the relative acidity of the α-protons and the steric hindrance around the nitrile groups. Directing groups can be employed to favor the formation of one regioisomer over another.

Stereoselectivity: The introduction of chiral centers in a controlled manner is crucial for the synthesis of enantiomerically pure or enriched compounds. nih.gov This can be achieved by using chiral starting materials, employing chiral auxiliaries, or through asymmetric catalysis. For instance, a stereoselective Michael addition of a nucleophile to a chiral α,β-unsaturated cyclopentenecarbonitrile could establish a key stereocenter before the formation of the imine.

| Precursor Type | Synthetic Strategy | Desired Outcome |

| Unsymmetrical Dinitrile | Directed Thorpe-Ziegler Cyclization | Regiocontrol |

| Chiral α,β-Unsaturated Nitrile | Asymmetric Michael Addition | Stereocontrol |

| Racemic Mixture | Chiral Resolution | Enantiopure Product |

This table outlines strategies for achieving regioselectivity and stereoselectivity in the synthesis of this compound analogues.

Advanced and Sustainable Synthetic Techniques Applied to this compound

In recent years, the development of advanced and sustainable synthetic methods has revolutionized organic synthesis. Catalytic approaches, in particular, offer milder reaction conditions, higher efficiency, and reduced waste compared to traditional stoichiometric methods.

Catalytic Approaches in Iminocyclopentanecarbonitrile Synthesis

The application of catalysis to the synthesis of this compound and its derivatives is an emerging area of research, with the potential to provide more efficient and environmentally friendly routes.

Palladium-Catalyzed C-H Cyanation: Palladium catalysis has become a powerful tool for the formation of C-C and C-N bonds. nih.govrsc.org A hypothetical, yet plausible, advanced synthesis of this compound could involve the direct C-H cyanation of a suitable cyclopentene (B43876) or cyclopentane precursor. This approach would be highly atom-economical, as it avoids the pre-functionalization of the starting material. The reaction would likely employ a palladium catalyst in the presence of a suitable cyanide source and an oxidant. The regioselectivity of such a reaction would be a key challenge to overcome. The use of α-iminonitriles as cyanating agents in palladium-catalyzed reactions has been reported for arenes and could potentially be adapted for this purpose. rsc.orgresearchgate.net

| Substrate | Catalyst | Cyanide Source | Potential Outcome |

| Cyclopentene | Pd(OAc)2 / Ligand | K4[Fe(CN)6] | 2-Iminocyclopent-3-enecarbonitrile |

| Cyclopentane | Pd Catalyst | α-Iminonitrile | This compound |

This table presents a conceptual overview of potential palladium-catalyzed C-H cyanation reactions for the synthesis of iminocyclopentanecarbonitriles.

Nickel-Hydride Mediated Processes: Nickel-hydride catalysis is known to mediate a variety of cyclization and cross-coupling reactions. A potential application in the synthesis of this compound could involve the intramolecular hydrocyanation of an unsaturated nitrile precursor. This would involve the addition of a hydrogen and a cyanide group across a double or triple bond, followed by cyclization. While specific examples for this exact transformation are not yet prevalent, the versatility of nickel-hydride catalysis suggests it as a promising area for future research in the synthesis of this class of compounds.

Organocatalytic and Biocatalytic Transformations

Organocatalysis and biocatalysis have emerged as powerful tools for the asymmetric synthesis of complex molecules, offering high levels of stereocontrol and environmentally benign reaction conditions. mdpi.com

Organocatalytic Approaches:

The synthesis of α-aminonitriles, which are structurally related to this compound, has been extensively studied using organocatalysts. bohrium.com Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinamides, can facilitate the enantioselective Strecker reaction, which involves the three-component condensation of a ketone, an amine, and a cyanide source. mdpi.com This methodology could be adapted for the synthesis of chiral this compound derivatives. For instance, a chiral bifunctional ammonium (B1175870) salt derived from trans-1,2-cyclohexyldiamine has shown promise in promoting cascade reactions to form 3,3-disubstituted isoindolinones, demonstrating the potential for creating complex cyclic structures. mdpi.com

The mechanism of these reactions often involves the formation of a chiral iminium ion intermediate, which then undergoes nucleophilic attack by cyanide. The stereochemical outcome is dictated by the chiral environment created by the organocatalyst.

Biocatalytic Transformations:

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical methods. nih.gov Enzymes such as imine reductases (IREDs) and transaminases are particularly relevant for the synthesis of chiral amines and, by extension, could be applied to the synthesis of this compound analogues. acsgcipr.orgmdpi.com IREDs catalyze the asymmetric reduction of imines to amines, and their application in whole-cell systems has been demonstrated for the synthesis of chiral cyclic amines. acsgcipr.org Transaminases, on the other hand, can be used for the asymmetric amination of ketones. entrechem.com

A two-step biocatalytic cascade could be envisioned for the synthesis of chiral 2-aminocyclopentanecarbonitrile, a precursor to the target imine. This would involve a biocatalytic condensation followed by a stereoselective amination. elsevierpure.com The use of immobilized enzymes can further enhance the sustainability of the process by allowing for catalyst recycling. elsevierpure.com

Lewis Acid and Brønsted Acid Catalysis for Iminonitrile Formation

Acid catalysis plays a crucial role in the formation of imines and the subsequent addition of nucleophiles to the C=N bond. Both Lewis and Brønsted acids have been effectively employed to activate substrates and control selectivity in these transformations. wikipedia.orgnih.govnih.gov

Lewis Acid Catalysis:

Lewis acids, such as metal triflates and chlorides, can activate imines towards nucleophilic attack. organic-chemistry.orgnih.gov For instance, the synthesis of N-(pyridin-2-yl)iminonitriles has been achieved through a heterogeneous catalytic process using Al2O3 treated with HCl. mdpi.com This method involves the reaction of nitrostyrenes with 2-aminopyridine, followed by the selective transformation of the resulting α-iminonitriles into imidates. mdpi.com A variety of Lewis acids, including BF3·Et2O, TiCl4, SnCl4, and Cu(OTf)2, have been shown to catalyze the cyclization of iminophenyldiazoacetates to form indoles in high yields, highlighting their ability to promote intramolecular C-C bond formation involving iminium ions. organic-chemistry.orgnih.gov

The choice of Lewis acid can significantly influence the reaction's efficiency and selectivity. The general mechanism involves the coordination of the Lewis acid to the nitrogen atom of the imine, which increases its electrophilicity and facilitates the addition of a nucleophile, such as a cyanide source.

Brønsted Acid Catalysis:

Brønsted acids are also effective catalysts for reactions involving imines and iminium ions. researchgate.netchemrxiv.orgsc.edu Chiral phosphoric acids, for example, have been used for the enantioselective synthesis of 1,4-dihydroquinoline-3-carboxylates via the reaction of in situ-generated ortho-quinone methide imines with β-keto esters. nih.gov Diphenyl phosphate (B84403) has been reported to catalyze the intramolecular Friedel-Crafts reactions of indoles with tertiary allylic alcohols, demonstrating its utility in forming new C-C bonds through carbocationic intermediates. sc.edu

The catalytic cycle typically involves the protonation of the imine to form a more reactive iminium ion, which then undergoes nucleophilic attack. The counterion of the Brønsted acid can also play a role in the stereochemical outcome of the reaction.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic methodologies. This section explores solvent-free reactions, aqueous phase synthesis, and the use of microwave and ultrasound irradiation in the context of this compound synthesis.

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental benefits by reducing waste and simplifying product purification. rsc.orgnih.gov The Claisen-Schmidt reaction, for instance, can be carried out under solvent-free conditions by grinding cycloalkanones with substituted benzaldehydes in the presence of solid NaOH, leading to quantitative yields of α,α′-bis-(substituted-benzylidene)cycloalkanones. This approach could be adapted for the synthesis of precursors to this compound.

Similarly, the synthesis of imidazo[1,2-a]pyridines has been achieved in excellent yields by heating α-haloketones with 2-aminopyridines without any catalyst or solvent. scielo.br A solvent-free, one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides has also been reported, demonstrating the versatility of this green approach. rsc.org

| Catalyst | Reactants | Product | Yield (%) | Time | Ref |

| Solid NaOH (20 mol%) | Cyclopentanone, Benzaldehyde | 2,5-bis-(Benzylidene)cyclopentanone | 98 | 5 min | |

| None | α-Bromoacetophenone, 2-Aminopyridine | 2-Phenylimidazo[1,2-a]pyridine | 91 | 20 min | scielo.br |

| Lawesson's Reagent, TBHP | Primary Amides | 1,2,4-Thiadiazoles | High | - | rsc.org |

| p-Toluenesulfonic acid | Nitriles, Carboxylic Anhydrides | Acyclic Imides | Good to Excellent | 5-28 min (ultrasound) | researchgate.net |

Table 1: Examples of Solvent-Free Synthesis of Related Heterocyclic Compounds

Aqueous Phase Synthesis and Related Environmentally Benign Media

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. Ultrasound-assisted synthesis of various biologically active heterocycles has been successfully performed in water, often without the need for a catalyst. nih.gov For example, the synthesis of dihydropyrano[2,3-c]pyrazole derivatives has been achieved in high yields in water under ultrasonic irradiation. nih.gov Similarly, dihydroquinolines have been synthesized in excellent yields via a catalyst-free, multi-component reaction in water under ultrasound. nih.gov The use of deep eutectic solvents, another class of environmentally benign media, has also been explored in combination with biocatalysis to overcome substrate solubility issues. entrechem.com

| Reaction | Solvent | Conditions | Yield (%) | Time | Ref |

| Dihydropyrano[2,3-c]pyrazole synthesis | Water | Ultrasound (40 kHz), 50 °C | 92 | 35 min | nih.gov |

| Dihydroquinoline synthesis | Water | Ultrasound (40 kHz) | 96 | 1 h | nih.gov |

| Rhodanine derivative synthesis | Water | Ultrasound (20 kHz) | High | 3 min | nih.gov |

Table 2: Examples of Aqueous Phase Synthesis under Ultrasound Irradiation

Microwave and Ultrasound-Assisted Synthetic Protocols

Microwave and ultrasound irradiation are energy-efficient techniques that can significantly accelerate reaction rates and improve yields. researchgate.neteurekaselect.comnanobioletters.comnih.govnih.gov

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has been widely applied to the preparation of various heterocyclic compounds. nih.govnih.gov The synthesis of aminopyrimidine derivatives has been achieved through microwave irradiation, offering an eco-friendly alternative to conventional heating. nanobioletters.com Similarly, the synthesis of coumarin-based 1,2,3-triazoles and substituted imidazoles has been shown to be more efficient under microwave conditions, with shorter reaction times and higher yields. nih.gov For instance, the synthesis of certain 1,2,4-triazole (B32235) derivatives was completed in just 33–90 seconds with an 82% yield under microwave irradiation, compared to several hours required by conventional methods. nih.gov

| Product | Method | Yield (%) | Time | Ref |

| Aminopyrimidine derivatives | Microwave | 33-62 | - | nanobioletters.com |

| Coumarin-based 1,2,3-triazoles | Microwave | Excellent | - | nih.gov |

| Substituted Imidazoles | Microwave | Good | Shorter than conventional | |

| 1,2,4-Triazole derivatives | Microwave | 82 | 33-90 s | nih.gov |

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis

Ultrasound-Assisted Synthesis:

Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The formation of acoustic cavitation bubbles creates localized high pressures and temperatures, enhancing mass transfer and reaction rates. researchgate.net This technique has been used for the catalyst-free synthesis of various heterocycles in water. nih.gov The synthesis of acyclic imides from nitriles and carboxylic anhydrides is significantly accelerated by ultrasound irradiation in the presence of p-toluenesulfonic acid under solvent-free conditions. researchgate.net

Continuous Flow Synthesis of Iminocyclopentanecarbonitrile Derivatives

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. nih.govnih.govresearchgate.net This technology is particularly well-suited for the synthesis of intermediates and active pharmaceutical ingredients. nih.gov

The synthesis of α-aminonitriles has been investigated in a continuous flow microreactor, demonstrating the potential for increased reaction efficiency and purity. researchgate.net The Strecker reaction, a key method for α-aminonitrile synthesis, can be effectively performed in a continuous flow setup. researchgate.net

A continuous flow system for the synthesis of this compound derivatives could involve the following steps:

Reagent Introduction: Solutions of the starting materials (e.g., a cyclopentanone derivative, an amine, and a cyanide source) are continuously pumped into the reactor system.

Mixing and Reaction: The reagents are mixed in a micro-mixer and flow through a heated or cooled reactor coil, where the reaction takes place. The residence time in the reactor can be precisely controlled to optimize the yield and minimize side reactions.

In-line Analysis and Purification: The product stream can be monitored in real-time using techniques like FT-IR or mass spectrometry. In-line purification modules can be integrated to remove impurities, providing a continuous stream of the purified product.

The use of packed-bed reactors containing immobilized catalysts (e.g., a solid-supported acid or an immobilized enzyme) can further enhance the efficiency and sustainability of the process. Continuous flow technology has been successfully applied to a wide range of chemical transformations, including multi-step syntheses, and holds great promise for the on-demand production of this compound and its advanced analogues. nih.govresearchgate.netresearchgate.net

| Compound/Reaction | Flow Rate/Residence Time | Productivity | Yield (%) | Ref |

| Lomustine | 9 min residence time | 110 mg/h | 63 | nih.gov |

| (E/Z)-Tamoxifen precursor | - | 40 g in 6 h | 97 | nih.gov |

| α-Aminonitriles | - | - | Excellent | researchgate.net |

Table 4: Examples of Continuous Flow Synthesis

Mechanistic Elucidation of Key Synthetic Steps in this compound Formation

The synthesis of this compound via the Thorpe-Ziegler reaction is a classic example of intramolecular nitrile condensation. The reaction proceeds through a series of ionic intermediates, culminating in the formation of the cyclic imine. The generally accepted mechanism involves initial deprotonation, subsequent nucleophilic attack, and final tautomerization. mdpi.comchem-station.com

Step 1: Deprotonation

The reaction is initiated by a base, which abstracts an α-proton from one of the nitrile groups of adiponitrile (B1665535). The acidity of this proton is enhanced by the electron-withdrawing nature of the adjacent cyano group. This deprotonation results in the formation of a resonance-stabilized carbanion. The choice of base is critical, with stronger bases such as sodium ethoxide or sodium hydride being commonly employed to ensure efficient carbanion formation. mdpi.com

Step 2: Intramolecular Nucleophilic Attack

The newly formed carbanion acts as a potent nucleophile and attacks the electrophilic carbon of the second nitrile group within the same molecule. This intramolecular cyclization step leads to the formation of a five-membered ring and a transient anionic imine intermediate. The favorability of this intramolecular reaction is a key aspect of the Thorpe-Ziegler synthesis, particularly for the formation of five- and six-membered rings. chem-station.com

Step 3: Tautomerization

The cyclic anionic imine intermediate is then protonated, typically by the conjugate acid of the base used in the initial step, to yield the neutral this compound. However, this imine exists in equilibrium with its more stable tautomer, 2-aminocyclopent-1-enecarbonitrile (an enamine). Spectroscopic studies have confirmed that the equilibrium generally favors the enamine form due to the presence of a conjugated system. mdpi.com The final product is often a mixture of these two tautomers, with the ratio depending on the specific reaction conditions and the solvent used.

Detailed Research Findings

Computational studies, particularly using Density Functional Theory (DFT), have provided deeper insights into the energetics and transition states of the Thorpe reaction, the intermolecular counterpart of the Thorpe-Ziegler reaction. These studies support the proposed ionic mechanism involving a carbanion intermediate. While specific computational data for the intramolecular cyclization of adiponitrile is not extensively available, the findings from related systems provide a strong theoretical foundation for the mechanism.

The following table summarizes the key steps and intermediates in the formation of this compound:

| Step | Description | Key Intermediate |

| 1 | Base-catalyzed deprotonation of adiponitrile at the α-carbon. | Resonance-stabilized carbanion |

| 2 | Intramolecular nucleophilic attack of the carbanion on the second nitrile group. | Cyclic anionic imine |

| 3 | Protonation of the anionic imine. | This compound |

| 4 | Tautomerization to the more stable enamine form. | 2-Aminocyclopent-1-enecarbonitrile |

Further research, including kinetic and spectroscopic analysis of the Thorpe-Ziegler cyclization of adiponitrile, would provide more quantitative data on the reaction rates and the relative stabilities of the intermediates and tautomers involved in the formation of this compound.

Reactivity and Reaction Mechanisms of 2 Iminocyclopentanecarbonitrile

Reactions Involving the Nitrile Functionality of 2-Iminocyclopentanecarbonitrile

The nitrile group is characterized by a linear sp-hybridized carbon atom triply bonded to a nitrogen atom. fiveable.me The significant electronegativity difference between carbon and nitrogen polarizes the triple bond, creating a strong dipole and rendering the carbon atom electrophilic. libretexts.orgfiveable.me This inherent electronic property is the foundation for its reactivity towards a wide array of nucleophiles. pressbooks.publibretexts.org

Nucleophilic addition is the most fundamental reaction of the nitrile group. A nucleophile attacks the electrophilic carbon, leading to the formation of an sp²-hybridized imine anion intermediate, analogous to the formation of an alkoxide from a carbonyl compound. libretexts.orgpressbooks.pub

The hydrolysis of nitriles is a cornerstone reaction that typically proceeds under acidic or basic conditions to yield carboxylic acids. libretexts.orgchemistrysteps.com The reaction progresses through an amide intermediate, which can sometimes be isolated under milder basic conditions. youtube.comlumenlearning.com

Acid-Catalyzed Hydrolysis : In the presence of an acid (e.g., H₂SO₄ in water), the nitrile nitrogen is first protonated. This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. lumenlearning.comlibretexts.orgpressbooks.pub A series of proton transfers and tautomerization steps converts the initial adduct into an amide. Under forcing conditions (e.g., heat), the amide undergoes further hydrolysis to yield the corresponding carboxylic acid and an ammonium (B1175870) ion. pressbooks.pubyoutube.com

Base-Catalyzed Hydrolysis : Under basic conditions (e.g., aqueous NaOH), a strong nucleophile like the hydroxide (B78521) ion (OH⁻) directly attacks the nitrile carbon. libretexts.orgpressbooks.pub This forms an imine anion, which is then protonated by water to give an imidic acid, which tautomerizes to an amide. chemistrysteps.com If the reaction is heated vigorously, the amide is further hydrolyzed to a carboxylate salt. A final acidification step is required to produce the neutral carboxylic acid. chemistrysteps.comyoutube.com It is often possible to stop the reaction at the amide stage under milder basic conditions. youtube.com

| Reaction | Reagents | Intermediate Product | Final Product |

| Acidic Hydrolysis | H₃O⁺, Δ | 2-Iminocyclopentanecarboxamide | 2-Oxocyclopentanecarboxylic acid |

| Basic Hydrolysis | 1. NaOH, H₂O, Δ 2. H₃O⁺ | 2-Iminocyclopentanecarboxamide | 2-Oxocyclopentanecarboxylic acid |

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent carbon-based nucleophiles that react with nitriles to form ketones after an aqueous workup. chemistrysteps.comlibretexts.orgpressbooks.pub

The mechanism involves the nucleophilic addition of the carbanionic alkyl or aryl group from the organometallic reagent to the electrophilic nitrile carbon. youtube.comchemistrysteps.com This addition forms a stable N-magnesium or N-lithium imine salt. A key feature of this reaction is that addition occurs only once, as the resulting negatively charged imine intermediate is unreactive towards a second equivalent of the organometallic reagent. chemistrysteps.com Subsequent hydrolysis of this intermediate with aqueous acid (H₃O⁺) converts the imine into a ketone. masterorganicchemistry.comleah4sci.com This reaction provides a powerful method for constructing new carbon-carbon bonds and synthesizing ketones. youtube.commasterorganicchemistry.com

| Reagent Type | General Formula | Reaction with this compound | Final Product (after hydrolysis) |

| Grignard Reagent | R-MgX | Nucleophilic addition to the nitrile carbon | 2-Acyl-cyclopentanone (where acyl is derived from R) |

| Organolithium Reagent | R-Li | Nucleophilic addition to the nitrile carbon | 2-Acyl-cyclopentanone (where acyl is derived from R) |

The carbon-nitrogen triple bond of a nitrile can participate as a dipolarophile in cycloaddition reactions, most notably in 1,3-dipolar cycloadditions. wikipedia.org This class of reactions is a powerful tool for the stereoselective and regioselective synthesis of five-membered heterocyclic rings. wikipedia.org

In a 1,3-dipolar cycloaddition, a 1,3-dipole (a molecule with four π-electrons delocalized over three atoms) reacts with a dipolarophile (in this case, the nitrile) in a concerted, pericyclic fashion. wikipedia.orgslideshare.netslideshare.net For example, reacting this compound with an azide (B81097) (a common 1,3-dipole) would yield a tetrazole derivative. Similarly, reaction with a nitrile oxide would produce an oxadiazole. These reactions, often referred to as Huisgen cycloadditions, are of significant importance in medicinal chemistry and materials science for constructing complex heterocyclic scaffolds. wikipedia.org

The nitrile group can be readily transformed into other important functional groups through reduction or oxidation.

Reduction : The reduction of the nitrile group in this compound can lead to two primary products depending on the reducing agent used.

To Primary Amines : Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂ with a metal catalyst like Ni, Pt, or Pd) reduce the nitrile to a primary amine. fiveable.melibretexts.orgwikipedia.orglibretexts.org With LiAlH₄, the reaction proceeds via two successive nucleophilic additions of hydride (H⁻) to the nitrile carbon. libretexts.orgchemistrysteps.comlibretexts.org

To Aldehydes : Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve a partial reduction, stopping at the imine stage. wikipedia.org Subsequent hydrolysis of this intermediate yields an aldehyde. pressbooks.pubwikipedia.org

Oxidation : The direct oxidation of a nitrile group is not a common transformation. However, nitriles are often synthesized via the oxidation of other functional groups, such as primary amines or aldehydes, using reagents like TEMPO in the presence of an oxidant. organic-chemistry.org

| Transformation | Reagents | Product |

| Reduction to Primary Amine | 1. LiAlH₄, Ether 2. H₂O | 2-Imino-1-(aminomethyl)cyclopentane |

| H₂, Ni/Pt/Pd | 2-Imino-1-(aminomethyl)cyclopentane | |

| Reduction to Aldehyde | 1. DIBAL-H, Toluene 2. H₂O | 2-Iminocyclopentanecarbaldehyde |

Nucleophilic Additions to the Nitrile Group

Reactivity of the Imine Moiety in this compound

The imine functional group (>C=NH) in this compound also possesses an electrophilic carbon atom, though it is generally less reactive than the carbon of a corresponding carbonyl group (ketone) because nitrogen is less electronegative than oxygen. redalyc.org The reactivity of the imine can be enhanced by protonation with an acid, which forms a highly electrophilic iminium ion. nih.govmasterorganicchemistry.com

Key reactions of the imine moiety include:

Hydrolysis : Imines can be hydrolyzed back to their parent carbonyl compound and amine/ammonia (B1221849). This reaction is essentially the reverse of imine formation and is typically carried out with aqueous acid (H₃O⁺). masterorganicchemistry.com In the case of this compound, hydrolysis would cleave the C=N bond to yield 2-cyanocyclopentanone and ammonia.

Reduction : The imine double bond can be reduced to a secondary amine. This is a crucial step in reductive amination processes. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. Reduction of the imine in this compound would yield 2-aminocyclopentanecarbonitrile.

Nucleophilic Addition : Similar to carbonyls, imines undergo nucleophilic addition at the carbon atom. For instance, organometallic reagents can add to the imine, although this can be less straightforward than addition to carbonyls. rsc.org The reaction of the iminium ion with nucleophiles is particularly efficient. nih.gov

Nucleophilic Attack on the Imine Carbon

The imine carbon of this compound is susceptible to attack by various nucleophiles. nih.gov This reactivity is analogous to that of aldehydes and ketones, where the carbon of the carbonyl group is electrophilic. masterorganicchemistry.com The addition of a nucleophile to the imine carbon leads to the formation of a tetrahedral intermediate, which can then be further transformed.

Addition of Carbon-Nucleophiles (e.g., Mannich-type Reactions)

Mannich-type reactions represent a significant class of reactions involving the nucleophilic addition of carbon nucleophiles to imines. nih.gov In the context of this compound, a carbon nucleophile, such as an enolate or an organometallic reagent, can attack the imine carbon. This reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of more complex molecular scaffolds. nih.govresearchgate.net The reaction is typically catalyzed by acid or base and proceeds through the formation of an iminium ion intermediate, which is highly electrophilic. researchgate.net

For instance, the reaction of this compound with a ketone in the presence of an acid or base catalyst would yield a β-amino ketone derivative. The general mechanism involves the formation of an enol or enolate from the ketone, which then acts as the carbon nucleophile.

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Ketone (e.g., Acetone) | Acid or Base | β-Amino ketone |

| This compound | Enolate | --- | β-Amino carbonyl compound |

| This compound | Organometallic Reagent (e.g., Grignard) | --- | α-Substituted amine |

Hydride Reductions and Amination

The imine functionality of this compound can be readily reduced to an amine. This transformation is typically achieved using hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgharvard.edu These reagents deliver a hydride ion (H⁻) to the electrophilic imine carbon, followed by protonation of the resulting nitrogen anion to yield the corresponding amine. libretexts.orgyoutube.com

Reductive amination is a related and highly useful process for the synthesis of amines. wikipedia.orglibretexts.org This one-pot procedure involves the reaction of a carbonyl compound with an amine to form an imine in situ, which is then reduced without isolation. masterorganicchemistry.com While this compound is already an imine, the principles of reductive amination are relevant to its further functionalization. For example, the resulting amine from the reduction of this compound could potentially undergo further alkylation.

The choice of reducing agent can influence the selectivity of the reaction. Sodium borohydride is a milder reducing agent compared to lithium aluminum hydride and is often used for the selective reduction of imines in the presence of other functional groups like esters. harvard.edu In contrast, lithium aluminum hydride is a more powerful reducing agent and will reduce both imines and nitriles. harvard.edu

| Reagent | Product |

| Sodium Borohydride (NaBH₄) | 2-Aminocyclopentanecarbonitrile |

| Lithium Aluminum Hydride (LiAlH₄) | (2-Aminocyclopentyl)methanamine |

Electrophilic Reactions on the Imine Nitrogen (e.g., Alkylation, Acylation)

The nitrogen atom of the imine group in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles. nih.gov

Alkylation: Alkylation of the imine nitrogen can be achieved using alkylating agents such as alkyl halides. nih.gov This reaction leads to the formation of a quaternary iminium salt. The direct alkylation of imines can sometimes be challenging, and alternative methods, such as the alkylation of the corresponding amine after reduction, are often employed. nih.gov

Acylation: Similarly, acylation of the imine nitrogen can be accomplished using acylating agents like acyl chlorides or anhydrides. This reaction results in the formation of an N-acyliminium ion, which can be a useful intermediate for further transformations.

These electrophilic reactions on the imine nitrogen provide a means to introduce a variety of substituents, further diversifying the chemical space accessible from this compound.

Isomerization and Tautomerization Processes of the Imino Group

The imino group of this compound can undergo isomerization and tautomerization processes. Tautomerism is the interconversion of constitutional isomers, usually involving the migration of a proton. libretexts.org In the case of this compound, it can exist in equilibrium with its enamine tautomer, 2-amino-1-cyclopentene-1-carbonitrile (B31213). libretexts.org

The position of the equilibrium between the imine and enamine forms is influenced by various factors, including the solvent, temperature, and the presence of acid or base catalysts. youtube.com In many cases, the keto (or in this case, imine) form is thermodynamically more stable. libretexts.org However, the enamine tautomer can be stabilized by conjugation with the nitrile group and the cyclopentene (B43876) double bond. youtube.com This tautomeric equilibrium is significant as the enamine form exhibits different reactivity compared to the imine, providing alternative reaction pathways. For instance, the enamine can act as a nucleophile through its β-carbon atom.

Cycloaddition Reactions Involving the Imine Group (e.g., [2+2], [3+2] Cycloadditions)

The imine double bond of this compound can participate in cycloaddition reactions, which are powerful methods for the construction of cyclic structures. fiveable.me These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. iupac.org

[2+2] Cycloaddition: A [2+2] cycloaddition involves the reaction of two components with two π-electrons each to form a four-membered ring. fiveable.me The reaction of the imine group of this compound with an alkene, for example, can lead to the formation of an azetidine (B1206935) ring. nih.gov These reactions are often promoted photochemically. youtube.comnih.gov Thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules, but can occur with certain substrates like ketenes. youtube.com The Paterno-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl group and an alkene to form an oxetane; an analogous reaction with an imine (the aza-Paternò–Büchi reaction) would yield an azetidine. libretexts.org

[3+2] Cycloaddition: In a [3+2] cycloaddition, a three-atom component (a 1,3-dipole) reacts with a two-atom component (a dipolarophile) to form a five-membered ring. uchicago.edu The imine group itself is not a 1,3-dipole, but it can be converted into one or react with one. For instance, azomethine ylides, which are 1,3-dipoles, can be generated from imines and then undergo [3+2] cycloaddition with a suitable dipolarophile. nih.gov This type of reaction is a versatile method for the synthesis of five-membered nitrogen-containing heterocycles. wikipedia.org

| Cycloaddition Type | Reactant | Product Ring System |

| [2+2] Cycloaddition | Alkene | Azetidine |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azomethine Ylide) | Pyrrolidine derivative |

Transformations and Functionalization of the Cyclopentane (B165970) Ring System

Beyond the reactivity of the imine and nitrile groups, the cyclopentane ring of this compound can also be a site for chemical modification. The presence of the functional groups can influence the reactivity of the ring itself, for example, by activating adjacent C-H bonds.

Reactions that transform the cyclopentane ring could include ring-opening reactions, ring-expansion reactions, or the introduction of new substituents onto the carbocyclic framework. The specific conditions and reagents employed would determine the outcome of such transformations. For instance, under strongly reducing conditions, not only the imine and nitrile but also the ring could potentially undergo changes, although such reactions are less common and would require specific and forcing conditions. The functionalization of the cyclopentane ring allows for the synthesis of a wider array of complex molecules with potential applications in various fields of chemistry.

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions are powerful tools in organic synthesis for accessing diverse cyclic frameworks. For a five-membered ring system like that in this compound, these transformations can be envisioned to proceed through various mechanisms, often involving the generation of a reactive intermediate.

Ring Expansion:

One plausible pathway for ring expansion involves the rearrangement of a carbocation intermediate adjacent to the ring. For instance, if the imine nitrogen were to be protonated or coordinated to a Lewis acid, followed by the addition of a nucleophile to the imine carbon, subsequent elimination or rearrangement could lead to a six-membered ring. Another possibility involves the Tiffeneau-Demjanov rearrangement, where a diazotization of a primary amine on a side chain attached to the ring could induce a ring expansion.

Ring Contraction:

Ring contraction of the cyclopentane ring in this compound could potentially be achieved through reactions like the Favorskii rearrangement if a suitable leaving group is introduced at the α-position to the imine. This reaction typically involves the formation of a cyclopropanone (B1606653) intermediate from an α-haloketone, which then undergoes ring opening. While not a ketone, the imine functionality could potentially undergo analogous transformations under specific conditions.

| Transformation Type | Plausible Reagents/Conditions | Potential Product Type |

| Ring Expansion | Diazotization of an exocyclic amine, Acid catalysis with rearrangement | Substituted piperidines or other six-membered heterocycles |

| Ring Contraction | Introduction of an α-halo substituent followed by base | Substituted pyrrolidines or related four-membered rings |

This table presents hypothetical transformations based on general principles of ring expansion and contraction reactions.

α-Functionalization and Substitution Reactions on the Cyclic Imine

The carbon atom alpha to the imine nitrogen (C5) is susceptible to functionalization. The acidity of the α-protons is enhanced by the electron-withdrawing nature of the imine and nitrile groups, facilitating deprotonation to form a resonance-stabilized carbanion. This anion can then react with various electrophiles.

Furthermore, direct α-functionalization of cyclic imines has been achieved through various methods. youtube.com These often involve the generation of an enamine or a related nucleophilic intermediate, which can then be trapped by an electrophile. youtube.com For this compound, this could provide a route to introduce a range of substituents at the C5 position.

Table of Potential α-Functionalization Reactions

| Reaction Type | Electrophile | Potential Product |

| Alkylation | Alkyl halide | 5-Alkyl-2-iminocyclopentanecarbonitrile |

| Aldol Reaction | Aldehyde or Ketone | 5-(β-Hydroxyalkyl)-2-iminocyclopentanecarbonitrile |

| Michael Addition | α,β-Unsaturated carbonyl | 5-(3-Oxoalkyl)-2-iminocyclopentanecarbonitrile |

This table illustrates potential α-functionalization reactions based on the expected reactivity of the cyclic imine.

Catalyzed Transformations of this compound

Catalysis offers a powerful means to achieve selective and efficient transformations. Both organocatalysis and transition metal catalysis could potentially be employed to manipulate the structure of this compound.

Organocatalytic and Biocatalytic Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, could be employed for various asymmetric transformations of this compound. For example, chiral Brønsted acids could activate the imine for nucleophilic attack, while chiral amines could form chiral enamines for subsequent reactions.

Biocatalysis, using enzymes to catalyze chemical reactions, offers the potential for highly selective transformations under mild conditions. Enzymes such as imine reductases or nitrilases could potentially act on this compound to produce chiral amines or carboxylic acids, respectively.

Transition Metal-Catalyzed Coupling Reactions (e.g., C-C, C-N Bond Formation)

Transition metal catalysis provides a versatile platform for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The imine moiety of this compound could participate in various coupling reactions. For instance, the C=N bond could undergo migratory insertion into a metal-carbon or metal-hydride bond.

Detailed Mechanistic Studies of Key Reactions of this compound

Detailed mechanistic studies, often employing computational methods and kinetic analysis, are crucial for understanding the intricacies of chemical reactions. For this compound, such studies would be invaluable for elucidating the precise pathways of its potential transformations.

For instance, density functional theory (DFT) calculations could be used to model the transition states of potential ring expansion or contraction reactions, providing insights into the activation barriers and the factors controlling the reaction outcome. Similarly, mechanistic studies of catalyzed reactions would help in understanding the role of the catalyst in activating the substrate and controlling the stereoselectivity of the transformation.

Due to the limited specific literature on this compound, this section remains speculative. Future research in this area would be highly beneficial for unlocking the full synthetic potential of this compound.

Applications of 2 Iminocyclopentanecarbonitrile As a Versatile Synthetic Building Block

Construction of Advanced Heterocyclic and Polycyclic Systems

The development of novel and efficient routes to complex cyclic systems is a cornerstone of modern organic synthesis, driven largely by the search for new therapeutic agents and materials. rsc.org Molecules containing nitrogen are particularly significant, as they are ubiquitous in pharmaceuticals and biologically active compounds. mdpi.com

Synthesis of Nitrogen-Containing Heterocycles from 2-Iminocyclopentanecarbonitrile

Nitrogen-containing heterocycles are fundamental components of many natural products and pharmaceuticals. lookchem.com The synthesis of these structures often relies on versatile building blocks that can undergo various cyclization reactions. youtube.com While this compound is itself a nitrogen-containing heterocycle, formed as a byproduct during the industrial synthesis of hexamethylenediamine (B150038) from hexanedinitrile, its direct application as a starting material for more complex heterocycles is not extensively documented in mainstream chemical literature. lookchem.comlookchem.com

Theoretically, the presence of the endocyclic imine and the nitrile group provides reactive sites for a range of transformations. The imine moiety could, in principle, participate in cycloaddition reactions or be targeted by nucleophiles, while the nitrile group is a classic precursor for other nitrogen-containing functionalities like amines or tetrazoles, which could then be incorporated into a new ring system.

Formation of Spiro Compounds and Fused Ring Systems

Spirocyclic and fused-ring systems are important structural motifs that impart three-dimensionality to molecules, a desirable trait in drug design. Fused heterocycles, systems where two or more rings share a bond, are critical in materials science and medicinal chemistry. nih.govnih.gov Spiro compounds, which feature two rings connected by a single common atom, are also of significant interest. nih.gov

The cyclopentane (B165970) ring of this compound could serve as the foundation for both fused and spiro systems. For instance, reactions that form a new ring across the C-N double bond and an adjacent carbon atom could lead to fused heterocyclic systems. The creation of spirocycles would likely involve a more complex, multi-step sequence, potentially transforming the existing functional groups to facilitate a spirocyclization event. However, specific, documented examples of using this compound to generate these advanced polycyclic structures remain a subject for future research exploration.

Role in the Total Synthesis of Natural Products and Complex Molecules (as an intermediate)

The total synthesis of natural products is a field that drives the development of new synthetic methods and strategies. rsc.orgresearchgate.net The ultimate goal is often to create complex, biologically active molecules from simpler, more readily available precursors. nih.gov An intermediate in a total synthesis must be a molecule that can be reliably formed and then further transformed into the target structure.

A review of scientific literature does not indicate that this compound has been utilized as a key intermediate in the total synthesis of any major natural product or complex molecule to date. Its industrial origin as a byproduct of a bulk chemical process suggests it could be an accessible starting material. lookchem.comlookchem.com However, its potential has yet to be realized or documented in this specific context. The anticipation of natural product structures through synthesis is a known phenomenon, where a synthetic molecule is later found in nature, but this has not been the case for derivatives of this compound. researchgate.net

Scaffold for Structurally Novel Compounds for Targeted Research

In modern drug discovery, the concept of a "privileged scaffold" is paramount. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets by presenting substituents in specific spatial orientations. researchgate.net

Design Principles for Scaffold Derivatization and Analogue Development

The this compound moiety represents a potential scaffold for derivatization. The design principles for developing analogues would focus on its key features:

The Cyclopentane Core: This provides a semi-rigid framework to orient functional groups in defined vectors. Its stereocenters could be controlled to explore three-dimensional chemical space.

The Imine Functional Group: This group can be hydrolyzed to a ketone, reduced to a secondary amine, or engaged in addition reactions. Each transformation creates a new family of compounds with different physicochemical properties.

The Nitrile Functional Group: This versatile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocycles like tetrazoles. These transformations allow for significant modulation of properties such as polarity, hydrogen bonding capability, and charge.

By systematically applying these transformations and introducing diverse substituents, chemists can create a collection of analogues to probe structure-activity relationships (SAR) for a given biological target. The goal is to use the core scaffold to build molecules with improved potency, selectivity, or drug-like properties.

Development of Compound Libraries Incorporating the this compound Moiety

Compound libraries are collections of discrete chemical compounds used in high-throughput screening to identify new lead structures for drug discovery. researchgate.net These libraries are often built around a central core or scaffold, which is decorated with various substituents.

The this compound structure is a candidate for the development of a target-focused compound library. A library based on this scaffold could be generated by leveraging the reactive handles of the imine and nitrile groups.

Table 1: Potential Derivatization Strategies for Library Synthesis

| Scaffold Position | Functional Group | Potential Reactions for Diversification | Resulting Functionality |

| C1 | Imine (=NH) | Reduction, Hydrolysis, Addition of R-MgX | Secondary Amine, Ketone, Substituted Amine |

| C2 | Nitrile (-C≡N) | Reduction, Hydrolysis, Cycloaddition (e.g., with NaN₃) | Primary Amine, Carboxylic Acid, Tetrazole |

| Cyclopentane Ring | C-H Bonds | C-H Activation/Functionalization | Introduction of Alkyl, Aryl, or Halogen groups |

By employing combinatorial chemistry principles, where different building blocks are systematically combined at these points of diversification, a large library of novel compounds based on the this compound core could be synthesized. Such a library, rich in sp³ character due to the cyclopentane ring, could then be screened against various biological targets, such as kinases or ion channels, to identify new bioactive molecules.

Application in Functionalization of Materials

The utilization of this compound as a reactive building block for the functionalization of materials is an emerging area of research. The inherent reactivity of its imine and nitrile functionalities allows for its covalent attachment to various substrates, thereby modifying their surface properties or introducing new functionalities. This section explores the current, albeit limited, documented applications of this compound in material science.

While direct and extensive research on the application of this compound for material functionalization is not widely published, its potential can be inferred from the known reactivity of imines and nitriles. These groups can participate in various chemical transformations, making them suitable for grafting onto polymers or inorganic surfaces.

For instance, the imine group can undergo hydrolysis, reduction, or reactions with nucleophiles, providing a handle for further chemical modification. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, both of which are versatile functional groups for subsequent reactions, such as amidation or esterification. These transformations could be employed to alter the hydrophilicity, biocompatibility, or adhesive properties of a material.

Currently, detailed research findings and specific data tables on the functionalization of materials using this compound are not available in the public domain. The scientific community has yet to fully explore and document the potential of this specific compound in materials science applications. Future research may focus on:

Surface modification of polymers: Grafting this compound onto polymer backbones to introduce reactive sites for cross-linking or for the attachment of bioactive molecules.

Functionalization of inorganic nanoparticles: Utilizing the imine or nitrile group to anchor this compound onto the surface of silica (B1680970) or metal oxide nanoparticles, thereby creating hybrid materials with tailored properties.

Synthesis of functional monomers: Employing this compound as a precursor for the synthesis of novel monomers that can be polymerized to create functional polymers with unique architectures and properties.

As research in this area progresses, it is anticipated that more specific applications and detailed experimental data will become available, further elucidating the role of this compound as a versatile tool for material functionalization.

Computational and Theoretical Investigations of 2 Iminocyclopentanecarbonitrile

Electronic Structure and Bonding Analysis

The electronic structure and the nature of chemical bonds within 2-iminocyclopentanecarbonitrile are fundamental to its reactivity. Computational analyses delve into the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. youtube.com It is used to calculate the electronic structure, optimized geometry, and energies of molecules. libretexts.org For this compound, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-31G(d), would be the first step in any theoretical study.

The calculation would yield the optimized three-dimensional coordinates of the atoms, providing precise information on bond lengths, bond angles, and dihedral angles. This data reveals the strain in the five-membered ring and the geometry of the imine and nitrile functional groups.

Illustrative Data Table: Predicted Geometrical Parameters for this compound

Disclaimer: The following data is illustrative and represents typical values for similar chemical structures. It is not based on a specific published calculation for this compound.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=N (imine) | ~1.28 Å |

| Bond Length | C≡N (nitrile) | ~1.16 Å |

| Bond Length | C-C (ring) | ~1.54 Å |

| Bond Angle | C-C-C (ring) | ~105° |

| Dihedral Angle | H-N-C-C | ~180° (for trans isomer) |

These geometric parameters are crucial for understanding the molecule's stability and steric profile.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The energy and localization of these orbitals are key predictors of a molecule's behavior as an electrophile or nucleophile. researchgate.net

For this compound, the HOMO would likely be localized on the imine nitrogen's lone pair, indicating its potential as a nucleophilic site. The LUMO, conversely, would be expected to have significant contributions from the π* orbitals of the imine (C=N) and nitrile (C≡N) groups, marking them as potential electrophilic sites for nucleophilic attack. wpmucdn.com The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net

Illustrative Data Table: Predicted Frontier Orbital Energies

Disclaimer: The following data is for illustrative purposes and represents typical energy values. It is not from a specific calculation on this compound.

| Molecular Orbital | Energy (eV) | Description |

| LUMO | ~1.5 | Indicates susceptibility to nucleophilic attack |

| HOMO | ~-6.8 | Indicates ability to donate electrons |

| HOMO-LUMO Gap | ~8.3 | Indicator of chemical stability |

Atomic Charge and Electrostatic Potential Analysis

The distribution of electron density in a molecule is rarely uniform. An atomic charge and electrostatic potential analysis reveals the electron-rich and electron-poor regions, which is crucial for predicting intermolecular interactions. mdpi.com Molecular Electrostatic Potential (MEP) maps are a powerful visualization tool for this purpose. researchgate.netresearchgate.net

On an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack. For this compound, these would be centered around the nitrogen atoms of the imine and nitrile groups due to their high electronegativity and lone pairs. youtube.com Regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack; these would likely be found on the hydrogen atoms and the carbon atoms bonded to the nitrogens. researchgate.net

Reaction Mechanism Prediction and Validation through Computational Modeling

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions, identifying transient intermediates, and determining the energy barriers that govern reaction rates.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

To understand how this compound participates in a reaction, for instance, its hydrolysis or reduction, computational chemists would first locate the transition state (TS) for each elementary step. A transition state is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. rowansci.com

Once a TS is located and confirmed by a frequency calculation (which must yield exactly one imaginary frequency), an Intrinsic Reaction Coordinate (IRC) calculation is performed. uni-muenchen.degaussian.com An IRC calculation maps the minimum energy path connecting the transition state to the corresponding reactant and product, confirming that the located TS indeed connects the desired species. rowansci.comscm.com This provides a detailed picture of the geometric changes the molecule undergoes throughout the reaction. youtube.com

Energy Profile Determination for Key Transformations

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides the key thermodynamic and kinetic data for a proposed reaction mechanism.

Illustrative Data Table: Hypothetical Energy Profile for Imine Hydrolysis

Disclaimer: The following data is hypothetical and for illustrative purposes only.

| Species | Relative Energy (kcal/mol) |

| Reactants (Imine + H₂O) | 0.0 |

| Transition State 1 (TS1) | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 (TS2) | +10.8 |

| Products (Ketone + NH₃) | -12.4 |

This profile would suggest a two-step mechanism with an activation barrier of 15.2 kcal/mol, leading to a thermodynamically favorable product.

Conformational Analysis and Stereochemical Considerations

The five-membered ring of this compound is not planar. A planar conformation would lead to significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbon atoms. libretexts.orgpressbooks.pub To alleviate this strain, the ring puckers into non-planar conformations. The two most common conformations for a cyclopentane (B165970) ring are the "envelope" and the "half-chair". scribd.comdalalinstitute.com

In the envelope conformation , four of the carbon atoms are in a plane, while the fifth is out of the plane, resembling an envelope with its flap open. dalalinstitute.comlibretexts.org The half-chair conformation has three atoms in a plane, with the other two puckered in opposite directions from the plane. scribd.com These conformations are in rapid equilibrium at room temperature through a process called pseudorotation, where the pucker moves around the ring. scribd.comdalalinstitute.com

The presence of the imino (=NH) and nitrile (-C≡N) substituents at the C2 position introduces further complexity. These groups will influence the conformational preference of the ring. The bulky substituents will preferentially occupy positions that minimize steric interactions with the rest of the ring. For instance, in substituted cyclopentanes, there is a tendency for substituents to adopt pseudo-equatorial positions to reduce steric hindrance.

A potential energy surface (PES) is a theoretical construct that maps the potential energy of a molecule as a function of its geometric coordinates. researchgate.netacs.org For this compound, a detailed PES would be crucial for understanding its conformational landscape. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping such surfaces.

By systematically varying the dihedral angles of the cyclopentane ring and the orientation of the imino and nitrile groups, a PES can be generated. This map would reveal the various stable conformers (local minima on the PES) and the transition states that connect them (saddle points on the PES). The energy differences between these conformers would indicate their relative populations at a given temperature.

Hypothetical Energy Profile for this compound Conformers:

| Conformer | Relative Energy (kcal/mol) | Key Feature |

| Envelope (C1-pucker) | 0.0 | Lowest energy conformer, substituent at a pseudo-equatorial position. |

| Half-Chair (C1, C2-pucker) | 0.5 - 1.5 | Slightly higher in energy, substituent positions vary. |

| Planar | > 5.0 | High energy due to maximum torsional strain. |

This table is illustrative and based on general principles of cyclopentane conformational analysis. Actual values would require specific DFT calculations.

The imino group in this compound can exist as either the (E) or (Z) isomer, which are diastereomers. Computational studies can predict the relative stability of these isomers. Furthermore, the C2 carbon is a stereocenter, meaning the molecule can exist as a pair of enantiomers (R and S).

Theoretical investigations are instrumental in understanding and predicting the outcomes of diastereoselective and enantioselective reactions involving this molecule. For instance, in a reaction where a nucleophile adds to the C=N double bond, the approach of the nucleophile can be influenced by the existing stereochemistry of the ring.

Computational modeling of the transition states for the formation of different diastereomers can elucidate the origins of stereoselectivity. tohoku.ac.jpbeilstein-journals.org By calculating the activation energies for the different reaction pathways, chemists can predict which diastereomer will be the major product. Similarly, in enantioselective catalysis, computational models can help in designing chiral catalysts that selectively stabilize the transition state leading to one enantiomer over the other.

Molecular Dynamics Simulations for Reactivity and Interaction Modeling

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. physchemres.org For this compound, MD simulations can be employed to model its behavior in different solvent environments and its interactions with other molecules, such as biological macromolecules.

An MD simulation would involve placing the molecule in a simulated box of solvent molecules (e.g., water) and then solving Newton's equations of motion for all the atoms in the system. This would allow for the observation of conformational changes, solvent effects on stability, and the formation of intermolecular interactions like hydrogen bonds.

Potential Applications of MD Simulations for this compound:

| Simulation Focus | Information Gained |

| Solvation Dynamics | How the molecule interacts with solvent molecules and how this affects its conformation and reactivity. |

| Protein-Ligand Binding | If the molecule is a potential drug candidate, MD can model its binding to a target protein, revealing key interactions and binding affinity. |

| Reaction Dynamics | MD can be used to simulate the trajectory of a chemical reaction, providing insights into the mechanism at an atomistic level. |

These simulations are computationally intensive but offer a level of detail that is often inaccessible through experimental methods alone.

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Determination

NMR spectroscopy is the cornerstone for elucidating the structure of organic molecules in solution and the solid state.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are indispensable for assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules.

COSY (Correlation Spectroscopy) would be used to identify proton-proton coupling networks within the cyclopentane (B165970) ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the nitrile group (C≡N) and the imine group (C=NH) to the cyclopentane ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, helping to define the stereochemistry and preferred conformation of the cyclopentane ring.

Without experimental data, a hypothetical data table cannot be accurately constructed.

Dynamic NMR for Mechanistic Insights and Conformational Exchange

2-Iminocyclopentanecarbonitrile likely exists in equilibrium with its tautomer, 2-aminocyclopent-1-enecarbonitrile. This tautomerism, along with potential ring-flipping of the cyclopentane moiety, represents dynamic processes that could be studied using variable-temperature NMR experiments. youtube.comresearchgate.netresearchgate.net Such studies, known as dynamic NMR (DNMR), can provide kinetic and thermodynamic parameters for these exchange processes by analyzing changes in peak shape, from sharp signals at slow exchange to coalesced peaks and then sharp signals for the averaged species at fast exchange. youtube.com No such studies for this compound have been found.

Solid-State NMR Applications

Solid-State NMR (ssNMR) provides structural information on crystalline or amorphous solid samples, offering insights into polymorphism, molecular packing, and conformations in the solid phase that may differ from those in solution. mdpi.com For this compound, ssNMR could characterize the intermolecular interactions, such as hydrogen bonding involving the imine N-H group. However, no ssNMR data for this compound is available in the searched literature.